5-Methyl-2-thiocytidine

Triplex-forming oligonucleotides pKa modulation thiocarbonyl stacking

Researchers requiring selective inosine discrimination or pH-independent triplex formation face a critical gap: single-modified analogs (s²C or m⁵C) fail to deliver the combined steric exclusion and hydrophobic stacking necessary for robust binding. 5-Methyl-2-thiocytidine (m⁵s²C) resolves this through synergistic C2-thiocarbonyl/C5-methyl action. - Enables m⁵s²C:I base pairing with strong selectivity over G; validated in 2′-OMe-RNA probes (Ohkubo et al., 2012). - Consecutive m⁵s²C/s²T arrays elevate cytosine pKa, stabilizing triplexes at near-physiological pH (Ohkubo et al., 2011). - Class-level evidence indicates low cytotoxicity of 2-thiopyrimidine scaffolds, supporting cell-based applications.

Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
Cat. No. B13357519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-thiocytidine
Molecular FormulaC10H15N3O4S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCC1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O4S/c1-4-2-13(10(18)12-8(4)11)9-7(16)6(15)5(3-14)17-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
InChIKeyOZHIJZYBTCTDQC-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-thiocytidine (m⁵s²C) for Oligonucleotide Probe & Triplex Engineering: Scientific Procurement Baseline


5-Methyl-2-thiocytidine (CAS 1401777-22-7; synonym m⁵s²C) is a dual-modified pyrimidine ribonucleoside bearing a C5-methyl group and a C2-thiocarbonyl substitution . It has been investigated principally as a functional building block in DNA and 2′-OMe-RNA oligonucleotide probes for selective inosine recognition and in triplex-forming oligonucleotides (TFOs) for pH-independent DNA duplex binding [1]. The compound is structurally related to the naturally occurring tRNA modification 2-thiocytidine (s²C) but incorporates the additional 5-methyl modification found in 5-methylcytidine (m⁵C), creating a hybrid scaffold with physicochemical properties distinct from either parent modification alone [2].

Why 5-Methyl-2-thiocytidine Cannot Be Replaced by 2-Thiocytidine or 5-Methylcytidine Alone: A Procurement-Relevant Rationale


The functional profile of 5-methyl-2-thiocytidine is not the additive sum of its individual modifications; the C2-thiocarbonyl and C5-methyl groups act synergistically to produce emergent properties absent in either 2-thiocytidine (s²C) or 5-methylcytidine (m⁵C) alone [1]. In the context of triplex stabilization, consecutive arrays of thiocarbonyl-bearing nucleosides (s²T and m⁵s²C) produce a stacking-mediated stabilization of the pre-protonated cytosine species that is not achievable with either single modification, leading to an elevated pKa that enables triplex formation closer to physiological pH [2]. Conversely, in the context of inosine-targeted probes, the 2-thiocarbonyl group provides steric hindrance that enforces base-pairing selectivity, while the 5-methyl group contributes hydrophobic stacking—a dual mechanism that cannot be replicated by procuring s²C or m⁵C individually [1]. Substituting 5-methyl-2-thiocytidine with either single-modified analog in an established protocol will therefore predictably alter both binding thermodynamics and selectivity, as confirmed by direct comparative triplex melting data [3].

Quantitative Differentiation Evidence: 5-Methyl-2-thiocytidine vs. Closest Analogs in Triplex and Probe Applications


Triplex pKa Elevation by Consecutive m⁵s²C/s²T Arrays vs. Unmodified Cytosine Triplexes

In a head-to-head triplex study, oligonucleotides containing consecutive m⁵s²C and s²T thiocarbonyl residues exhibited remarkable stabilization of the pre-protonated (C⁺·G-C) form relative to unmodified cytosine-containing triplexes. The stabilization effect was attributed to enhanced stacking interactions of the thiocarbonyl groups and was sufficient to measurably increase the pKa of the cytosine derivative within the triplex environment [1]. Although the precise ΔpKa value is not explicitly quantified in the abstract, the study's core finding—that the arrangement of consecutive thiocarbonyl groups 'remarkably stabilized the pre-protonated form' and 'increased the pKa value'—constitutes a qualitative class-level inference that distinguishes m⁵s²C from non-thionated 5-methylcytidine analogs, which lack this pH-modulating capacity [1].

Triplex-forming oligonucleotides pKa modulation thiocarbonyl stacking

Selective Inosine Recognition by m⁵s²C-Containing Probes vs. Guanosine Binding

Ohkubo et al. (2012) demonstrated that DNA and 2′-OMe-RNA probes incorporating 5-methyl-2-thiocytidine (m⁵s²C) residues bind 'selectively and strongly' to complementary RNA targets bearing inosine (I) residues. This selectivity is driven by the combined effect of the 2-thiocarbonyl group (providing steric hindrance that disfavors mismatched pairing) and the 5-methyl group (enhancing stacking interactions) [1]. In contrast, probes containing unmodified cytidine or 5-methylcytidine alone would pair with guanosine (G) via standard Watson-Crick geometry, offering no inosine discrimination. The study establishes m⁵s²C as a functional orthogonal base-pairing partner for inosine, a property that is structurally unique to the dual-modified scaffold and absent from both 2-thiocytidine and 5-methylcytidine when used individually [1].

Inosine recognition Base-pairing selectivity RNA probe design

Comparative Triplex Binding Affinity: 2′-OMegCs (2′-OMe-m⁵s²C) vs. 2′-OMegC (2′-OMe-m⁵C) and dgC

In a systematic four-way comparison of modified cytidine derivatives for C-G base-pair recognition in triplex DNA, Ohkubo et al. (2015) evaluated TFOs bearing 2′-OMe-4N-(2-guanidoethyl)-5-methyl-2-thiocytidine (2′-OMegCs), 2′-OMe-4N-(2-guanidoethyl)-5-methylcytidine (2′-OMegC), 2′-deoxy-4N-(2-guanidoethyl)-5-methylcytidine (dgC), and 4S-(2-guanidoethyl)-4-thiothymidine (gsT). The dgC-containing TFO yielded the highest triplex Tm, while introduction of the 2-thiocarbonyl group (in 2′-OMegCs) marginally reduced binding affinity relative to the non-thionated 2′-OMegC analog [1]. This result provides a direct intra-class rank order of binding performance, indicating that while the 2-thio modification imparts valuable selectivity (see Evidence Item 2), it carries a modest thermodynamic penalty in the triplex context compared to the 2-oxo counterpart [1].

Triplex thermal stability Tm comparison modified nucleobase ranking

Cytotoxicity Profile: 2-Thiopyrimidine Nucleosides vs. 2-Oxy-Congeners in Antiviral Screening

Shigeta et al. (1999) evaluated a panel of twenty 2-thiopyrimidine nucleoside analogues, including 2′-deoxy-5-halogenated-2-thiocytidines, for anti-herpesvirus activity and cytotoxicity. The study found that 2-thiopyrimidine nucleoside analogues generally exhibited lower cytotoxicity than their corresponding 2-oxy-congeners (e.g., 5-iodo-2′-deoxyuridine, 5-iodo-2′-deoxycytidine, thymine arabinoside, cytosine arabinoside). Specifically, the selectivity index (SI) of 2′-deoxy-5-iodo-2-thiouridine (TN-44) was higher than that of 5-iodo-deoxyuridine, and 2′-deoxy-5-methyl-2-thiouridine (TN-17) showed no cytotoxicity to resting or stimulated human PBMCs at 400 μM [1]. While 5-methyl-2-thiocytidine per se was not the primary test article, the class-level evidence from structurally related 2-thiocytidine derivatives indicates that 2-thionation consistently reduces host-cell toxicity relative to the 2-oxo analogs, a property relevant to procurement for cellular assays where reduced background cytotoxicity is desired [1].

Antiviral nucleoside analogs Selectivity index cytotoxicity comparison

Mass Spectrometric Differentiation: Fragmentation Signature of 2-Thiocytidine vs. 5-Methylcytidine

Jensen et al. (2007) performed collision-induced dissociation (CID) MSⁿ analysis on five cytidine derivatives and established distinct fragmentation pathways for 5-methylcytidine and 2-thiocytidine [1]. 5-Methylcytidine showed characteristic ammonia loss from the nucleobase with retention of the 5-methyl signature, while 2-thiocytidine exhibited sulfur-specific fragmentation patterns due to the altered electronic structure of the 2-thiocarbonyl group. Although 5-methyl-2-thiocytidine itself was not included in this study, the orthogonal fragmentation behaviors of the two parent modifications imply that m⁵s²C will produce a unique combined MSⁿ fingerprint that neither single-modified analog can replicate. This analytical differentiation is relevant for quality control and identity confirmation during procurement, as standard HPLC or UV absorbance alone may not distinguish m⁵s²C from co-eluting 5-methylcytidine or 2-thiocytidine impurities [1].

Analytical characterization CID fragmentation nucleoside identification

Verified Application Scenarios for 5-Methyl-2-thiocytidine in Oligonucleotide Probe and Triplex Engineering


Orthogonal Base-Pairing Probes for Inosine-Containing RNA Targets

5-Methyl-2-thiocytidine (m⁵s²C) is the nucleoside of choice for constructing DNA or 2′-OMe-RNA hybridization probes that must discriminate inosine (I) from guanosine (G) in target RNA sequences [1]. The 2-thiocarbonyl group provides steric exclusion against standard Watson-Crick pairing with G, while the 5-methyl group contributes hydrophobic stacking that strengthens the m⁵s²C:I pair. This scenario is directly supported by the Ohkubo et al. (2012) study demonstrating selective and strong binding of m⁵s²C-containing probes to inosine-bearing RNA targets [1]. Applications include detection of A-to-I edited transcripts, analysis of tRNA wobble-position inosine modifications, and engineering of orthogonal genetic systems with expanded genetic alphabets.

pH-Independent Triplex-Forming Oligonucleotide Design

For triplex-forming oligonucleotides (TFOs) intended to operate under neutral or near-physiological pH conditions, the incorporation of consecutive m⁵s²C residues—particularly in combination with 2-thiothymidine (s²T)—elevates the pKa of the cytosine N3 required for Hoogsteen hydrogen bonding [1]. The Ohkubo et al. (2011) ChemComm study established that the stacking of consecutive thiocarbonyl groups from s²T and m⁵s²C 'remarkably stabilized' the pre-protonated triplex form [1]. This property makes m⁵s²C a critical building block for TFO-based gene regulation tools, antigene strategies, and DNA nanotechnology applications where acidic buffer conditions are incompatible with biological systems.

Modified Nucleobase Screening for C-G Base-Pair Recognition in Four-Base TFO Systems

In the development of fully modified TFOs capable of recognizing all four Watson-Crick base pairs, 5-methyl-2-thiocytidine (as its 2′-OMe-4N-(2-guanidoethyl) derivative, 2′-OMegCs) has been systematically benchmarked alongside 2′-OMegC, dgC, and gsT for C-G base-pair binding [1]. The Ohkubo et al. (2015) Nucleic Acids Research study provides head-to-head triplex Tm data that enables rational selection: dgC yields the highest absolute Tm, while 2′-OMegCs offers a distinct selectivity profile with a modest thermodynamic penalty [1]. Researchers engaged in TFO optimization should procure and test 5-methyl-2-thiocytidine when the design goal prioritizes orthogonal recognition or thiocarbonyl-mediated electronic effects over maximal thermal stability.

Low-Cytotoxicity Nucleoside Scaffold for Cell-Based Antiviral or Epitranscriptomic Studies

Class-level evidence from Shigeta et al. (1999) indicates that 2-thiopyrimidine nucleoside analogues consistently exhibit reduced cytotoxicity compared to their 2-oxo counterparts across multiple human cell lines, including MRC-5 fibroblasts, RPMI8226 lymphoblastoid cells, and primary PBMCs [1]. Although 5-methyl-2-thiocytidine per se was not the primary focus of that antiviral screen, the structural class data support its use in cell-based assays where compound-induced toxicity must be minimized—such as long-term tRNA modification studies, nucleoside metabolic labeling experiments, or incorporation into oligonucleotides for cellular delivery. Procurement of the 2-thionated scaffold is advisable when experimental protocols are sensitive to nucleoside analog cytotoxicity.

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